molecular formula C11H11N3O B1452635 3-Pyridinemethanamine, 2-(3-pyridinyloxy)- CAS No. 870062-73-0

3-Pyridinemethanamine, 2-(3-pyridinyloxy)-

Cat. No. B1452635
M. Wt: 201.22 g/mol
InChI Key: QEBKVFXFXHZTQL-UHFFFAOYSA-N
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Patent
US07704997B1

Procedure details

The product of Example 139A and Raney/nickel were processed according to the method of Example 131C to provide the product. MS (ESI+) m/z 202 (M+H)+;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[N:15]=[CH:14][CH:13]=[CH:12][C:9]=2[C:10]#[N:11])[CH:2]=1>[Ni]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[C:9]([CH2:10][NH2:11])=[CH:12][CH:13]=[CH:14][N:15]=2)[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)OC1=C(C#N)C=CC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide the product

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)OC1=NC=CC=C1CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.